2,2,2-Trifluoroethyl trifluoroacetate
Overview
Description
2,2,2-Trifluoroethyl trifluoroacetate is an organic compound with the molecular formula C4H2F6O2 and a molecular weight of 196.05 g/mol . It is a colorless liquid known for its high volatility and distinctive chemical properties. This compound is widely used in various scientific and industrial applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to accelerate the process . The general reaction is as follows:
CF3COOH+CF3CH2OH→CF3COOCH2CF3+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl trifluoroacetate undergoes various chemical reactions, including:
Hydrogenation: Catalyzed by anionic tris-phosphine ruthenium hydride complex.
Substitution Reactions: Involving nucleophiles that can replace the trifluoroethyl group.
Common Reagents and Conditions:
Hydrogenation: Requires a ruthenium-based catalyst and hydrogen gas.
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrogenation: Produces reduced derivatives of the ester.
Substitution: Results in the formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl trifluoroacetate is utilized in several scientific research fields:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the formation of a stable solid electrolyte interphase (SEI) layer, which is crucial in lithium metal batteries. The SEI layer prevents the growth of lithium dendrites, thereby enhancing the performance and safety of the batteries . The molecular targets include the lithium anode surface, where the compound facilitates uniform lithium deposition.
Comparison with Similar Compounds
- Trifluoroacetic anhydride
- Ethyl trifluoroacetate
- Isopropyl trifluoroacetate
- Allyl trifluoroacetate
- Methyl trifluoroacetate
Comparison: 2,2,2-Trifluoroethyl trifluoroacetate is unique due to its high volatility and specific reactivity, which makes it particularly useful in applications requiring rapid reaction rates and high efficiency. Compared to similar compounds, it offers better performance in the formation of SEI layers in lithium metal batteries, making it a preferred choice in this field .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUJOCJJXCPCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193676 | |
Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-38-5 | |
Record name | Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z64US2QA96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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